N,N,N'-triethyl-N'-(4-ethylcyclohexyl)ethane-1,2-diamine
Overview
Description
N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of three ethyl groups and a 4-ethylcyclohexyl group attached to the ethane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylating agents in the presence of a catalyst. One common method is the alkylation of ethylenediamine with ethyl bromide or ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran, and a strong base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of ethylenediamine and ethylating agents into the reactor, along with the catalyst and solvent. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, often with a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted ethylenediamines
Scientific Research Applications
N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as a catalyst in polymerization reactions and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. The presence of the ethyl and cyclohexyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-triethylethylenediamine
- N,N,N’-triethyl-1,2-ethanediamine
- N,N,N’-triethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine
Uniqueness
N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N,N,N'-triethyl-N'-(4-ethylcyclohexyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-5-15-9-11-16(12-10-15)18(8-4)14-13-17(6-2)7-3/h15-16H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPGAEGIOXXJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(CC)CCN(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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